

# 3-Bromo-2-chlorophenol molecular structure and bonding

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## Compound of Interest

Compound Name: 3-Bromo-2-chlorophenol

Cat. No.: B1276391

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## Core Molecular Architecture and Electronic Landscape

**3-Bromo-2-chlorophenol** is an aromatic compound featuring a phenol backbone substituted with two distinct halogen atoms. Its unique arrangement of substituents creates a specific electronic and steric environment that dictates its chemical behavior and utility as a synthetic building block.

Key Identifiers and Properties:

Property	Value	Source
IUPAC Name	3-bromo-2-chlorophenol	[1]
CAS Number	863870-87-5; 66024-94-0	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrClO	[1][2]
Molecular Weight	207.45 g/mol	[1]
Monoisotopic Mass	205.91341 Da	[1][2]

## Structural Visualization

The spatial arrangement of the atoms in **3-Bromo-2-chlorophenol** is fundamental to its properties. The benzene ring forms a planar scaffold, with the hydroxyl, chlorine, and bromine groups positioned at carbons 1, 2, and 3, respectively.

Caption: 2D structure of **3-Bromo-2-chlorophenol**.

## Analysis of Chemical Bonding

The stability and reactivity of **3-Bromo-2-chlorophenol** are a direct consequence of its intramolecular bonding and the resulting electronic effects.

- **Aromatic Core:** The six carbon atoms of the benzene ring are  $sp^2$  hybridized, forming a planar hexagonal ring with a delocalized  $\pi$ -electron system. This aromaticity confers significant thermodynamic stability.
- **Substituent Bonds:**
  - **C-O and O-H:** The phenolic hydroxyl group is a key functional feature. The oxygen is  $sp^2$  hybridized, allowing its p-orbitals to participate in resonance with the ring.
  - **C-Cl and C-Br:** These carbon-halogen bonds are polar covalent bonds formed from the overlap of a carbon  $sp^2$  orbital and a halogen p-orbital.
- **Electronic Effects:** A delicate balance between inductive and resonance effects governs the electron density distribution within the molecule.
  - **Inductive Effect (-I):** The electronegative oxygen, chlorine, and bromine atoms pull electron density away from the aromatic ring through the  $\sigma$ -bond framework. This deactivates the ring towards electrophilic attack.
  - **Resonance Effect (+M):** The lone pairs of electrons on the oxygen, chlorine, and bromine atoms can be donated into the  $\pi$ -system of the ring. This effect increases electron density at the ortho and para positions. The order of this electron-donating ability is  $OH \gg Br > Cl$ .
- **Intermolecular Forces:** The physical properties of **3-Bromo-2-chlorophenol** are dictated by the forces between molecules.

- Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, leading to strong intermolecular associations.[3] This is the most significant intermolecular force, contributing to a higher melting and boiling point compared to non-hydroxylated analogues.
- Dipole-Dipole Forces: The polarity of the C-Cl, C-Br, and C-O bonds results in a net molecular dipole, leading to dipole-dipole attractions.
- London Dispersion Forces: These temporary, induced dipoles are present in all molecules and increase with molecular size and surface area.

## Spectroscopic Characterization: A Validating System

Structural elucidation and purity assessment rely on a suite of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating analytical workflow.

### Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of **3-Bromo-2-chlorophenol**. [4][5] A key diagnostic feature is the distinctive isotopic pattern created by the presence of both chlorine and bromine.

- Isotopic Signature: Chlorine has two major isotopes,  $^{35}\text{Cl}$  (~75.8%) and  $^{37}\text{Cl}$  (~24.2%), in an approximate 3:1 ratio. Bromine has two isotopes,  $^{79}\text{Br}$  (~50.7%) and  $^{81}\text{Br}$  (~49.3%), in an approximate 1:1 ratio. The molecular ion peak in the mass spectrum will therefore appear as a characteristic cluster of peaks (M, M+2, M+4, M+6) reflecting these natural abundances.

Predicted Mass Spectrometry Data:

Parameter	Value	Details
Monoisotopic Mass	205.9134 Da	Calculated for C <sub>6</sub> H <sub>4</sub> <sup>79</sup> Br <sup>35</sup> ClO
Predicted [M-H] <sup>-</sup>	204.90612 m/z	Negative ion mode adduct
Predicted [M+H] <sup>+</sup>	206.92068 m/z	Positive ion mode adduct
Predicted [M+Na] <sup>+</sup>	228.90262 m/z	Common sodium adduct

Source: PubChem CID 6455237[6]

#### Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Dissolve a small quantity (~1 mg) of **3-Bromo-2-chlorophenol** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Infusion:** Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
- **Ionization:** Apply a high voltage (3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
- **Analysis:** Analyze the resulting ions in both positive and negative modes to observe different adducts and confirm the molecular weight.
- **Data Interpretation:** Examine the resulting spectrum for the molecular ion cluster and characteristic fragmentation patterns. The unique isotopic distribution for a compound containing one Br and one Cl atom serves as a primary validation point.

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint." [7]

Characteristic IR Absorption Bands:

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )
O-H	Stretch (Hydrogen-bonded)	3200 - 3550 (Broad)
C-H	Aromatic Stretch	3010 - 3100
C=C	Aromatic Stretch	1450 - 1600
C-O	Stretch	1200 - 1260
C-Br	Stretch	500 - 600
C-Cl	Stretch	600 - 800

#### Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Background Scan:** Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and record a background spectrum.
- **Sample Application:** Place a small amount of the solid **3-Bromo-2-chlorophenol** sample directly onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Collect the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
- **Data Analysis:** Process the spectrum (background subtraction, baseline correction) and identify the characteristic absorption peaks corresponding to the molecule's functional groups. The broad O-H stretch and the aromatic C=C stretches are key validation points.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.<sup>[8]</sup>

- <sup>1</sup>H NMR Spectroscopy:

- Number of Signals: Expect 4 signals: 3 for the aromatic protons and 1 for the hydroxyl proton.
- Chemical Shift ( $\delta$ ): The aromatic protons will appear in the range of ~6.8-7.5 ppm. The exact shifts are determined by the electronic effects of the substituents. The phenolic -OH proton will be a broad singlet with a variable chemical shift (typically 5-8 ppm) depending on concentration and solvent.
- Integration: The relative area under the aromatic signals compared to the hydroxyl signal will be 3:1.
- Splitting Patterns: The three adjacent aromatic protons will exhibit spin-spin coupling, likely resulting in a pattern of doublets and a triplet (or more complex doublet of doublets).
- <sup>13</sup>C NMR Spectroscopy:
  - Number of Signals: Expect 6 distinct signals, one for each unique carbon atom in the aromatic ring.
  - Chemical Shift ( $\delta$ ): The signals will appear in the aromatic region (~110-160 ppm). The carbon attached to the hydroxyl group (C1) will be the most downfield (highest ppm), while the carbons bonded to the halogens (C2, C3) will also be significantly shifted downfield.

#### Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation: Dissolve 5-10 mg of **3-Bromo-2-chlorophenol** in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta$  = 0.00 ppm).
- Instrument Setup: Place the tube in the NMR spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
- Acquisition: Acquire the <sup>1</sup>H spectrum, followed by the <sup>13</sup>C spectrum.
- Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the <sup>1</sup>H signals and identify the chemical shifts and coupling

patterns to confirm the structure.

## Applications in Drug Development and Synthesis

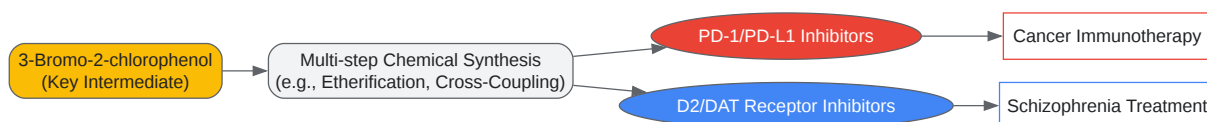
The true value of **3-Bromo-2-chlorophenol** lies in its role as a versatile pharmaceutical intermediate. Its defined structure and predictable reactivity make it an ideal starting material for constructing more complex Active Pharmaceutical Ingredients (APIs).

### Role as a Synthetic Precursor

**3-Bromo-2-chlorophenol** is a documented precursor in the synthesis of cutting-edge therapeutics.[9][10] The hydroxyl group provides a handle for etherification reactions, while the halogen atoms can be modified or used to direct further reactions, such as cross-coupling.

Key Therapeutic Areas:

- **Oncology:** It is used in the synthesis of small-molecule PD-1/PD-L1 inhibitors.[9] Blocking the PD-1/PD-L1 immune checkpoint pathway can restore T-cell activity against tumors, a cornerstone of modern immunotherapy.[9]
- **Neuroscience:** The compound serves as a building block for tetrahydropyrrole derivatives that act as dual inhibitors of dopamine D2 and dopamine transporter (DAT) receptors. These agents are being investigated for the treatment of schizophrenia, aiming to improve cognitive function while minimizing side effects.[9]



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Caption: Synthetic utility of **3-Bromo-2-chlorophenol**.

## Safety and Handling Protocols

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling **3-Bromo-2-chlorophenol**.

- GHS Hazard Classification:
  - H315: Causes skin irritation[1]
  - H319: Causes serious eye irritation[1]
  - H335: May cause respiratory irritation[1]
- Handling Recommendations:
  - Use only in a well-ventilated area, preferably within a chemical fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
  - Avoid breathing dust, fumes, or vapors.[11]
  - Wash hands thoroughly after handling.[11]
- Storage:
  - Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
  - Keep away from incompatible materials such as strong oxidizing agents.

## Conclusion

**3-Bromo-2-chlorophenol** is more than a simple substituted phenol; it is a precisely engineered building block whose value is derived from a deep understanding of its molecular structure and bonding. The interplay of its aromatic core with its hydroxyl and halogen substituents creates a unique electronic profile that is not only verifiable through a suite of spectroscopic techniques but is also exploitable for the synthesis of complex, high-value pharmaceutical agents. For the drug development professional, a thorough grasp of these fundamental principles is the key to unlocking its full potential in the creation of next-generation therapeutics.



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